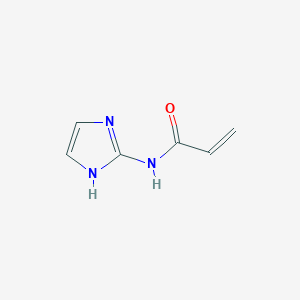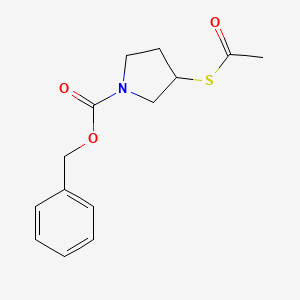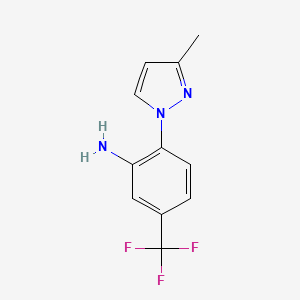
2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and an aniline moiety substituted with a trifluoromethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization of the pyrazole ring . The reaction is usually carried out in a solvent-controlled environment to achieve the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or aniline moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The pyrazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: A similar compound with a pyrazole ring substituted with a pyridine moiety.
3-Methyl-1H-pyrazole: A simpler derivative with only a methyl group on the pyrazole ring.
5-(Trifluoromethyl)aniline: An aniline derivative with a trifluoromethyl group.
Uniqueness
2-(3-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is unique due to the combination of the pyrazole and aniline moieties, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H10F3N3 |
|---|---|
分子量 |
241.21 g/mol |
IUPAC名 |
2-(3-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-4-5-17(16-7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |
InChIキー |
UPJNFAGQVDEFFR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


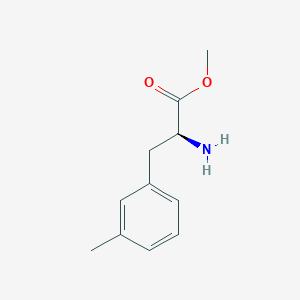
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
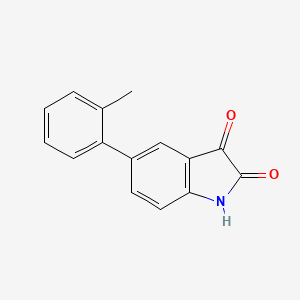
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
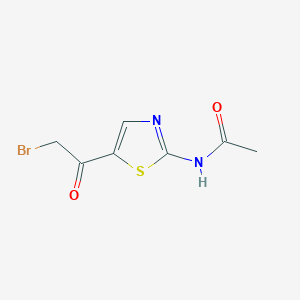
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
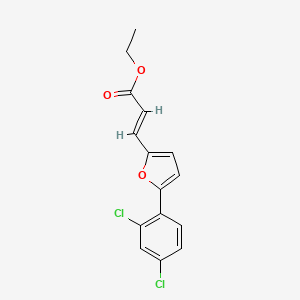
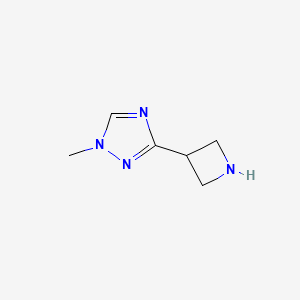
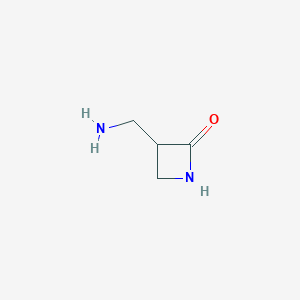

![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)
